2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Description

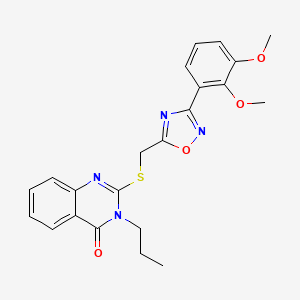

This compound is a heterocyclic molecule featuring a quinazolin-4(3H)-one core fused with a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group. The thioether linkage (-S-) connects the oxadiazole methyl group to the quinazolinone scaffold, while a propyl chain is attached at the N3 position.

Properties

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-4-12-26-21(27)14-8-5-6-10-16(14)23-22(26)31-13-18-24-20(25-30-18)15-9-7-11-17(28-2)19(15)29-3/h5-11H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAVZXZVHKFDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one represents a novel addition to the class of oxadiazole and quinazoline derivatives. Its structural complexity suggests potential biological activities that warrant investigation. This article focuses on its pharmacological properties, synthesis, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C20H19N3O5

- Molecular Weight : Approximately 393.38 g/mol

The structure includes a quinazoline core linked to a thioether and a dimethoxy-substituted oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline structures. For instance, derivatives similar to the compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that related compounds had IC50 values as low as 0.11 µM against key oncogenic targets such as EGFR and BRAF V600E, indicating strong inhibitory activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound IX | EGFR | 0.11 | |

| Compound IX | BRAF V600E | 0.65 | |

| Doxorubicin | Various | 1.14 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively documented. Studies indicate that these compounds exhibit activity against both gram-positive and gram-negative bacteria. For example, synthesized derivatives have shown promising results in inhibiting strains of Mycobacterium tuberculosis and other pathogenic organisms .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may bind to estrogen receptors, similar to established drugs like Tamoxifen, potentially modulating receptor activity and influencing downstream signaling pathways. Additionally, the presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and bioavailability.

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

- Anticancer Study : A series of oxadiazole derivatives were tested against various cancer cell lines (HCT116, MCF7). Results indicated that some derivatives exhibited IC50 values significantly lower than standard treatments, suggesting enhanced efficacy in targeting cancer cells .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, synthesized oxadiazole derivatives were tested using disc diffusion methods against multiple bacterial strains. The results showed marked inhibition zones for gram-positive bacteria compared to gram-negative strains, highlighting the selective nature of these compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing quinazoline and oxadiazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of quinazoline can target specific kinases involved in cancer progression .

Antimicrobial Properties

The presence of the oxadiazole ring in the compound enhances its antimicrobial activity. Research has demonstrated that oxadiazole derivatives can exhibit potent activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Pharmacological Applications

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro and in vivo studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .

Neurological Implications

Emerging research suggests that quinazoline derivatives may have neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by potentially modulating neuroinflammation and oxidative stress .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of the compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for developing efficient display technologies .

Sensors

Due to its chemical stability and responsiveness to environmental changes, the compound can be integrated into sensor technology for detecting various analytes. Studies have shown that modifications to the compound can enhance its selectivity and sensitivity towards specific chemical species .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits electrophilic character at the C5 position, enabling nucleophilic substitution under acidic or basic conditions. This reactivity is critical for modifying the substituents on the oxadiazole moiety. For example:

-

Reaction with Amines : In ethanol at reflux, the oxadiazole’s methylthio group can undergo substitution with primary or secondary amines to yield thioether derivatives .

-

Halogenation : Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at the C5 position, forming intermediates for further functionalization .

Table 1: Reaction Conditions for Nucleophilic Substitution

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylenediamine | Ethanol | Reflux | 78 | |

| POCl₃ | Toluene | 80°C | 65 |

Oxidation of the Thioether Group

The methylthio (-S-CH₂-) bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reaction is pivotal for modulating the compound’s electronic properties and bioavailability:

-

Sulfoxide Formation : Using hydrogen peroxide (H₂O₂) in acetic acid at 50°C yields the sulfoxide derivative.

-

Sulfone Formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone .

Table 2: Oxidation Reactions of the Thioether Group

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | Acetic acid | 50°C | Sulfoxide | 82 |

| mCPBA | Dichloromethane | RT | Sulfone | 75 |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloaddition reactions, particularly with alkynes or nitriles, to form fused heterocycles. For example:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives forms 1,2,3-triazole-linked hybrids . This reaction is optimized using Cu@Py-Oxa@SPION nanoparticles, achieving yields >85% .

Table 3: Optimization of Click Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cu@Py-Oxa@SPION | Ethanol | 50 | 86 |

| CuI | Ethanol | 50 | 51 |

Quinazolinone Ring Modifications

-

Reduction : The quinazolinone’s carbonyl group can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol.

-

Alkylation : The N3-propyl group undergoes alkylation with alkyl halides in the presence of K₂CO₃ .

Methoxy Group Demethylation

The 2,3-dimethoxyphenyl substituent can be demethylated using boron tribromide (BBr₃) in dichloromethane, yielding catechol derivatives .

Degradation Pathways

Thermogravimetric analysis (TGA) reveals thermal stability up to 220°C, beyond which decomposition occurs via cleavage of the oxadiazole and quinazolinone rings. Hydrolytic degradation in acidic or alkaline media proceeds through scission of the methylthio bridge, forming mercaptan and oxadiazole fragments .

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally related quinazolinone-oxadiazole hybrids:

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () describes structurally distinct compounds (4g and 4h) but allows for indirect comparisons based on shared heterocyclic motifs. Below is an analysis of structural and functional differences:

Structural Comparisons

Functional Implications

Pharmacological Targets: The target compound’s quinazolinone core may target kinases or DNA repair enzymes, while its oxadiazole moiety could enhance membrane permeability . In contrast, 4g/4h incorporate coumarin (associated with anticoagulant activity) and benzodiazepine/oxazepine motifs (linked to GABA receptor modulation), suggesting divergent therapeutic applications .

Metabolic Stability: The thioether linkage in the target compound may reduce oxidative metabolism compared to ester or amide bonds.

Solubility and Lipophilicity :

- The propyl chain in the target compound increases lipophilicity, favoring blood-brain barrier penetration. Compound 4g/4h’s coumarin and benzodiazepine groups introduce polar aromatic systems, likely reducing CNS penetration but enhancing solubility in aqueous environments .

Research Findings and Limitations

- Evidence Gaps : The provided materials lack direct pharmacological or pharmacokinetic data for the target compound. Comparisons are inferred from structural analogs (4g/4h), which differ significantly in core architecture and substituents.

- Synthetic Challenges : The target compound’s oxadiazole-thioether linkage may pose synthetic hurdles, such as regioselectivity in oxadiazole formation, compared to the tetrazole-based synthesis of 4g/4h .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient synthesis of this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis involving cyclization of the quinazolinone core, followed by oxadiazole ring formation via carbodiimide-mediated coupling. Key steps include:

- Temperature control : Maintain 60–80°C during oxadiazole formation to minimize side reactions .

- Solvent selection : Use ethanol or methanol for recrystallization to enhance purity .

- Catalysts : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) .

Q. What analytical techniques are most effective for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the quinazolinone and oxadiazole moieties. For example, the methylthio group (-SCH-) shows a characteristic singlet at δ 3.8–4.2 ppm .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the 2,3-dimethoxyphenyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] at m/z 464.15) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .

- Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.